molecular formula C14H19N3O3S B6497723 3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 1013812-56-0

3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B6497723
CAS RN: 1013812-56-0
M. Wt: 309.39 g/mol
InChI Key: CEHKDKGCFYOZBU-UHFFFAOYSA-N
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Description

The compound “3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a complex organic molecule that contains a morpholine ring, a thiazolo ring, and a pyrimidinone ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The morpholine ring provides a polar, basic character to the molecule, while the thiazolo and pyrimidinone rings are aromatic and contribute to the molecule’s stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the morpholine, thiazolo, and pyrimidinone rings. The morpholine ring is susceptible to electrophilic aromatic substitution reactions, while the carbonyl group in the pyrimidinone ring can undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine ring could increase the compound’s solubility in polar solvents, while the aromatic rings could contribute to its stability and rigidity .

Scientific Research Applications

Anticancer Properties

The thiazolo-pyrimidine scaffold of F2495-0021 suggests potential as an anticancer agent. Researchers have investigated its effects on tumor cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. Further studies are needed to elucidate its specific targets and efficacy against different cancer types .

Anti-Inflammatory Activity

F2495-0021 may exhibit anti-inflammatory properties. By modulating key pathways (e.g., NF-κB), it could suppress pro-inflammatory cytokines and reduce tissue damage. Preclinical studies have shown promise, but clinical trials are necessary to validate its therapeutic potential .

Antimicrobial Effects

The compound’s unique structure makes it an interesting candidate for antimicrobial drug development. Researchers have explored its activity against bacteria, fungi, and parasites. Investigations into its mode of action and potential synergy with existing antibiotics are ongoing .

Neuroprotective Potential

F2495-0021’s ability to cross the blood-brain barrier suggests neuroprotective effects. Studies have investigated its impact on neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) and neuronal damage. Neuroinflammation modulation and antioxidant properties are areas of interest .

Cardiovascular Applications

The compound’s antioxidant and vasodilatory properties hint at cardiovascular benefits. Researchers have studied its effects on endothelial function, platelet aggregation, and blood pressure regulation. Clinical trials may reveal its potential in managing cardiovascular diseases .

Drug Delivery Systems

Due to its water solubility and stability, F2495-0021 could serve as a carrier in drug delivery systems. Encapsulation within nanoparticles or liposomes may enhance bioavailability and targeted drug release. Researchers are exploring this avenue for improved therapeutic outcomes .

Future Directions

The study of complex organic molecules like this one is an active area of research in medicinal chemistry and drug discovery. Future research could explore the synthesis of this compound, its physical and chemical properties, and its potential biological activities .

properties

IUPAC Name

3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-9-6-16(7-10(2)20-9)13(19)5-11-8-21-14-15-4-3-12(18)17(11)14/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHKDKGCFYOZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CC2CSC3=NC=CC(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

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